C29H20Cl2N2O4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a complex organic molecule that contains multiple functional groups, including benzoxazole, methoxy, and chlorobenzoate moieties. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-2-methoxyphenyl 2-chlorobenzoate involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the benzoxazole ring, followed by the introduction of the chloro and methoxy groups. The final step involves the esterification of the phenyl ring with 2-chlorobenzoic acid.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process.
Analyse Chemischer Reaktionen
4-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-2-methoxyphenyl 2-chlorobenzoate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Major Products: The major products depend on the type of reaction and the reagents used. .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 4-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-2-methoxyphenyl 2-chlorobenzoate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors, modulating their activities.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation and cell proliferation
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-2-methoxyphenyl 2-chlorobenzoate stands out due to its unique combination of functional groups:
Similar Compounds: Compounds like 4-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-2-methoxyphenyl benzoate and 4-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-2-methoxyphenyl 4-chlorobenzoate share structural similarities but differ in their specific substituents.
Eigenschaften
Molekularformel |
C29H20Cl2N2O4 |
---|---|
Molekulargewicht |
531.4 g/mol |
IUPAC-Name |
(11S,12R,16S)-14-(4-acetylphenyl)-11-(2,4-dichlorobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C29H20Cl2N2O4/c1-15(34)16-6-9-19(10-7-16)33-28(36)23-24(29(33)37)26(27(35)21-11-8-18(30)14-22(21)31)32-13-12-17-4-2-3-5-20(17)25(23)32/h2-14,23-26H,1H3/t23-,24+,25?,26-/m0/s1 |
InChI-Schlüssel |
HTWKMVVCSHXEMA-HLMSNRGBSA-N |
Isomerische SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)[C@@H]3[C@H](C2=O)C4C5=CC=CC=C5C=CN4[C@@H]3C(=O)C6=C(C=C(C=C6)Cl)Cl |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(N4C3C5=CC=CC=C5C=C4)C(=O)C6=C(C=C(C=C6)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.